molecular formula C7H12O2 B8578324 ethylene MMA

ethylene MMA

Cat. No. B8578324
M. Wt: 128.17 g/mol
InChI Key: VKLYZBPBDRELST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05527751

Procedure details

2 ml of purified methylmethacrylate (MMA) was charged in the above flask where ethylene polymerization had been conducted, and block copolymerization was initiated at room temperature. After 2 hours, the reaction solution was poured into a large amount of methanol to stop polymerization and to precipitate a polymer. The polymer thus precipitated was filtrated, washed with methanol and dried under reduced pressure to measure its weight. The polymer thus obtained was extracted with chloroform in a Soxhlet apparatus for 4 hours, and the part insoluble in chloroform was taken out and dried to measure its weight. In this manner, 710 mg of white fine powdery ethylene/MMA block copolymer was obtained.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:7])[C:4]([CH3:6])=[CH2:5].C=C>CO>[CH2:3]=[CH2:4].[CH3:1][O:2][C:3](=[O:7])[C:4]([CH3:6])=[CH2:5] |f:3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
COC(C(=C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
block copolymerization
CUSTOM
Type
CUSTOM
Details
was initiated at room temperature
CUSTOM
Type
CUSTOM
Details
polymerization
CUSTOM
Type
CUSTOM
Details
to precipitate a polymer
CUSTOM
Type
CUSTOM
Details
The polymer thus precipitated
FILTRATION
Type
FILTRATION
Details
was filtrated
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
The polymer thus obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform in a Soxhlet apparatus for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C=C.COC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 710 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.